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molecular formula C5H4F3N3 B092195 2-Amino-4-(trifluoromethyl)pyrimidine CAS No. 16075-42-6

2-Amino-4-(trifluoromethyl)pyrimidine

Cat. No. B092195
M. Wt: 163.1 g/mol
InChI Key: NKOTXYPTXKUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865894B2

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (25 g, 0.15 mol) in CH3CN (800 mL) was added dropwise (over 2.5 hours) NBS (34.8 g, 0.195 mol) dissolved in 200 mL of CH3CN in the dark. The mixture was stirred 4.5 h at RT in the dark and then the solvent was evaporated. The residue was dissolved in EtOAc and H2O and the binary mixture was transferred into a separating funnel. The aqueous layer was separated and extracted with EtOAc. The organic layers were washed with H2O and brine, dried with Na2SO4, filtered and evaporated. The residue was purified by chromatography on silica gel using a gradient of hexane/EtOAc 9:1 to 3:2. The combined pure fractions were evaporated and the residue suspended in 40 mL hexane, stirred for 10 min., filtered and washed with 2×20 mL of hexane to give the title product as a beige solid (31.2 g, 85%). tR: 0.82 min (LC-MS 1).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:19])C(=O)C1>CC#N>[Br:19][C:5]1[C:6]([C:8]([F:11])([F:9])[F:10])=[N:7][C:2]([NH2:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC=CC(=N1)C(F)(F)F
Name
Quantity
34.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
800 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 4.5 h at RT in the dark and then the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
H2O and the binary mixture was transferred into a separating funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel using a gradient of hexane/EtOAc 9:1 to 3:2
CUSTOM
Type
CUSTOM
Details
The combined pure fractions were evaporated
STIRRING
Type
STIRRING
Details
stirred for 10 min.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2×20 mL of hexane

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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